Dimethyl 2,2'-(1,2-ethynediyl)bis(5-nitrobenzenesulfonate)
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Overview
Description
Dimethyl 2,2’-(1,2-ethynediyl)bis(5-nitrobenzenesulfonate) is a complex organic compound with the molecular formula C14H6N2O10S2 It is characterized by the presence of two nitrobenzenesulfonate groups connected via an ethynediyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-(1,2-ethynediyl)bis(5-nitrobenzenesulfonate) typically involves the reaction of 5-nitrobenzenesulfonyl chloride with an ethynediyl-containing precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for safety and environmental impact. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-(1,2-ethynediyl)bis(5-nitrobenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of diamines.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
Dimethyl 2,2’-(1,2-ethynediyl)bis(5-nitrobenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-(1,2-ethynediyl)bis(5-nitrobenzenesulfonate) involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The ethynediyl linkage provides rigidity to the molecule, influencing its binding affinity and specificity towards target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4,4’-(1,2-ethanediyl)bis-
- Benzenamine, 2,2’-(1,2-ethenediyl)bis-
- 2,2’-(1,2-Ethynediyl)bis(5-aminobenzenesulfonic acid)
Uniqueness
Dimethyl 2,2’-(1,2-ethynediyl)bis(5-nitrobenzenesulfonate) is unique due to its combination of nitrobenzenesulfonate groups and ethynediyl linkage. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C16H12N2O10S2 |
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Molecular Weight |
456.4 g/mol |
IUPAC Name |
methyl 2-[2-(2-methoxysulfonyl-4-nitrophenyl)ethynyl]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H12N2O10S2/c1-27-29(23,24)15-9-13(17(19)20)7-5-11(15)3-4-12-6-8-14(18(21)22)10-16(12)30(25,26)28-2/h5-10H,1-2H3 |
InChI Key |
LDSMNYOUYAPVLO-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C#CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)OC |
Origin of Product |
United States |
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